Product packaging for 2-Chloro-1,8-naphthyridine(Cat. No.:CAS No. 15936-10-4)

2-Chloro-1,8-naphthyridine

Cat. No.: B101967
CAS No.: 15936-10-4
M. Wt: 164.59 g/mol
InChI Key: HTIZLJISEUYGSA-UHFFFAOYSA-N
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Description

Contextualization within Naphthyridine Chemistry

Naphthyridine Core Structure and Isomerism

The fundamental structure of naphthyridine consists of two fused pyridine (B92270) rings. cannabisdatabase.camdpi.comresearchgate.net These bicyclic aromatic compounds are also known as diazanaphthalenes or benzodiazines. mdpi.com The positioning of the two nitrogen atoms within the fused ring system gives rise to ten possible isomers, each with distinct chemical properties. mdpi.comresearchgate.net These isomers include 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. cannabisdatabase.camdpi.comresearchgate.net The 1,8-naphthyridine (B1210474) isomer is one of the most extensively studied members of this family.

Significance of the 1,8-Naphthyridine Scaffold in Chemical Science

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and drug discovery, attributed to its synthetic versatility and broad spectrum of biological activities. researchgate.netnih.govtandfonline.com This has spurred considerable research into its derivatives. researchgate.netnih.govtandfonline.comnih.gov The 1,8-naphthyridine nucleus is a key component in numerous compounds with a wide array of applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. researchgate.netnih.govtandfonline.comnih.gov The well-known antibacterial agent, nalidixic acid, was the first 1,8-naphthyridine derivative to be introduced into clinical practice in 1967. mdpi.comnih.govekb.eg The discovery of its potent antibacterial properties significantly propelled interest in the 1,8-naphthyridine family. ekb.eg

Historical Overview of 2-Chloro-1,8-naphthyridine Discovery and Early Research

Early research into this compound primarily focused on its synthesis and its utility as a versatile intermediate for creating more complex molecules. A common and efficient method for its preparation is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). researchgate.nettsijournals.comresearchgate.neteurjchem.comtsijournals.com This reaction yields This compound-3-carbaldehyde (B14014569), which can then be further modified. The chlorine atom at the 2-position is a key functional group, allowing for a variety of nucleophilic substitution reactions. For instance, it can be displaced by sodium sulphide to yield a mercapto derivative or by sodium azide (B81097) to form a tetrazolo-fused naphthyridine via an unstable 2-azido intermediate. researchgate.nettsijournals.comtsijournals.com These early transformations demonstrated the potential of this compound as a building block for diverse heterocyclic systems.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to leverage its reactive nature to synthesize novel compounds with potential applications in various fields, particularly medicinal chemistry. The chloro substituent at the 2-position makes the molecule an excellent electrophile, facilitating the introduction of a wide range of functional groups. Researchers aim to explore the scope of these reactions to create libraries of 1,8-naphthyridine derivatives.

A significant area of focus is the transformation of the chloro group into other functionalities. For example, its reaction with various nucleophiles allows for the synthesis of new derivatives with potentially enhanced biological activities. researchgate.nettsijournals.comeurjchem.comtsijournals.com The formyl group, often present at the 3-position in synthetically derived 2-chloro-1,8-naphthyridines, provides another site for chemical modification, such as conversion to chalcones, oxadiazoles (B1248032), thiadiazoles, and triazoles. researchgate.neteurjchem.com The overarching goal is to understand the structure-activity relationships of these new compounds, with the aim of developing novel therapeutic agents. researchgate.netnih.govnih.govmdpi.com

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15936-10-4 chemdad.combiosynth.comsigmaaldrich.com
Molecular Formula C8H5ClN2 chemdad.comchemsrc.com
Molecular Weight 164.59 g/mol chemdad.comsigmaaldrich.com
Melting Point 138-139 °C chemdad.com
Boiling Point 281.5±20.0 °C (Predicted) chemdad.com
Density 1.349±0.06 g/cm3 (Predicted) chemdad.com
pKa 2.04±0.30 (Predicted) chemdad.com
Physical Form Solid sigmaaldrich.com
Purity 96% sigmaaldrich.com
Storage Temperature 2-8°C under inert gas chemdad.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2 B101967 2-Chloro-1,8-naphthyridine CAS No. 15936-10-4

Properties

IUPAC Name

2-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIZLJISEUYGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408919
Record name 2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-10-4
Record name 2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,8-naphthyridine
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Synthetic Methodologies for 2 Chloro 1,8 Naphthyridine and Its Derivatives

Direct Synthesis Approaches for 2-Chloro-1,8-naphthyridine Core

Vilsmeier-Haack Cyclization of N-(pyridin-2-yl)acetamides

A versatile and widely reported method for the synthesis of the this compound framework is the Vilsmeier-Haack cyclization of various substituted N-(pyridin-2-yl)acetamides. tsijournals.comtsijournals.comekb.egresearchgate.netresearchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which together form the Vilsmeier reagent. tsijournals.comresearchgate.net The reaction proceeds by treating the N-(pyridin-2-yl)acetamide substrate with the Vilsmeier reagent, often with initial cooling followed by heating to effect cyclization. niif.hu This process is notable for simultaneously achieving cyclization, chlorination at the C-2 position, and formylation at the C-3 position, directly yielding This compound-3-carbaldehyde (B14014569) derivatives. tsijournals.comkashanu.ac.irresearchgate.net

The general procedure involves the dropwise addition of POCl₃ to a solution of the N-(pyridin-2-yl)acetamide in dry DMF at a low temperature (0-5 °C), followed by heating or refluxing the mixture for several hours. tsijournals.comresearchgate.net Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the solid product, which can then be purified by recrystallization. tsijournals.comresearchgate.net

Table 1: Synthesis of this compound-3-carbaldehyde via Vilsmeier-Haack Reaction

Starting Material Reagents Conditions Product Yield (%) Ref
N-(pyridin-2-yl)acetamide POCl₃, DMF 0-5 °C, then reflux 4-15 hrs This compound-3-carbaldehyde 65% tsijournals.comkashanu.ac.ir
N-(pyridin-2-yl)acetamide POCl₃, DMF 0-5 °C, then 90 °C This compound-3-carbaldehyde Not specified niif.hu

The mechanism of the Vilsmeier-Haack reaction in this context is a multi-step process. niif.hu It begins with the reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent, a chloromethyleniminium salt (also known as the Vilsmeier-Haack complex). ijpcbs.comorganic-chemistry.org

The proposed mechanism for the formation of this compound involves the following key steps:

Formation of the Vilsmeier Reagent : Phosphorus oxychloride reacts with DMF to generate the electrophilic dichlorophosphoryl-O-dimethylformamide adduct, which then dissociates to form the highly reactive chloromethyleniminium ion. ijpcbs.com

Electrophilic Attack : The N-(pyridin-2-yl)acetamide acts as the nucleophile. The reaction likely proceeds through the enol or enamine tautomer of the acetamide (B32628), which attacks the electrophilic carbon of the Vilsmeier reagent.

Cyclization : An intramolecular electrophilic substitution occurs where the activated position on the pyridine (B92270) ring (C-3) attacks the newly introduced side chain, leading to the formation of the second six-membered ring.

Dehydration and Chlorination : Subsequent dehydration and reaction with the chloride ions present in the medium result in the formation of the aromatic naphthyridine ring and the installation of the chlorine atom at the C-2 position. niif.hu The formyl group at C-3 is also introduced during this process. researchgate.netresearchgate.net

The efficiency of the Vilsmeier-Haack cyclization is significantly influenced by the nature and position of substituents on the initial N-(pyridin-2-yl)acetamide. Research indicates that the presence of electron-donating groups (EDGs) on the pyridine ring of the substrate facilitates the cyclization process. tsijournals.comtsijournals.comscholarscentral.com Specifically, EDGs located at the meta-position relative to the acetamido group (i.e., at the 4- or 6-position of the pyridine ring) enhance the nucleophilicity of the ring, thereby promoting the intramolecular electrophilic cyclization step and leading to better yields of the naphthyridine product. tsijournals.comtsijournals.com

Chlorination Reactions (e.g., using POCl₃)

While the Vilsmeier-Haack reaction provides a direct route to 2-chloro-1,8-naphthyridines, standalone chlorination reactions are also crucial, particularly for converting 1,8-naphthyridin-2(1H)-ones to their corresponding 2-chloro derivatives. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation. researchgate.netmdpi.com

This type of reaction, known as dehydroxychlorination, involves heating the naphthyridinone substrate, often neat in excess POCl₃ or in a high-boiling inert solvent. commonorganicchemistry.com The reaction converts the carbonyl group of the lactam into the more reactive chloro group. This chloro substituent then serves as a good leaving group, making it a key intermediate for introducing various nucleophiles at the C-2 position. For example, ethyl 1,8-naphthyridin-2(1H)-one-3-carboxylates can be converted to their ethyl this compound-3-carboxylate counterparts using POCl₃. researchgate.net Similarly, this method is applicable to other naphthyridine isomers, such as the conversion of 1,5-naphthyridin-2(1H)-ones into 2-chloro-1,5-naphthyridines. mdpi.com The chlorination can be performed in neat POCl₃ or in a polar, aprotic solvent like acetonitrile, sometimes with a catalytic amount of DMF. google.com

Synthesis of this compound-3-carbaldehyde and Related Intermediates

The compound this compound-3-carbaldehyde is a pivotal intermediate in the synthesis of more complex 1,8-naphthyridine (B1210474) derivatives. tsijournals.comresearchgate.neteurjchem.com Its synthesis is intrinsically linked to the Vilsmeier-Haack reaction discussed previously.

The reaction of N-(pyridin-2-yl)acetamides with the Vilsmeier reagent (POCl₃/DMF) serves as a one-pot method to construct the this compound core with a simultaneous introduction of a formyl group at the C-3 position. ekb.egresearchgate.netresearchgate.netkashanu.ac.ir This aldehyde functionality is highly valuable as it can be readily transformed into a wide array of other functional groups and used in condensation reactions to build larger molecular structures. tsijournals.comtsijournals.comresearchgate.net For instance, the aldehyde can be condensed with hydrazine (B178648) hydrate (B1144303) to form hydrazones or undergo cyclization with sodium azide (B81097) to yield tetrazolo[1,5-a] tsijournals.comresearchgate.netnaphthyridine derivatives. tsijournals.comresearchgate.net

Table 2: Physical and Spectral Data for this compound-3-carbaldehyde

Property Value Ref
Melting Point 165-167 °C kashanu.ac.ir
Appearance Pale yellow solid kashanu.ac.ir
¹H NMR (DMSO-d₆, δ, ppm)
C-4-H 7.91 (s, 1H) kashanu.ac.ir
C-5-H 7.48-7.50 (d, 1H) kashanu.ac.ir
C-6-H 7.26-7.29 (d, 1H) kashanu.ac.ir
C-7-H 8.39-8.41 (d, 1H) kashanu.ac.ir
CHO 10.45 (s, 1H) kashanu.ac.ir
FT-IR (KBr, ν, cm⁻¹)
C=O (aldehyde) 1685 kashanu.ac.ir
C=N 1565 kashanu.ac.ir

Formation of Formyl Group at C-3 Position

The introduction of the formyl group at the C-3 position is a direct consequence of the Vilsmeier-Haack reaction conditions. ekb.egniif.hukashanu.ac.irresearchgate.net The Vilsmeier reagent is not only a cyclizing and chlorinating agent in this context but also a potent formylating agent. tsijournals.comresearchgate.netresearchgate.net

During the reaction mechanism, the electron-rich N-(pyridin-2-yl)acetamide intermediate attacks the electrophilic Vilsmeier reagent. This attack, followed by intramolecular cyclization and subsequent workup, results in the net addition of a -CHO group. The formylation occurs specifically at the C-3 position, which is the available carbon atom adjacent to the newly formed ring's nitrogen and the bridgehead carbon, a position activated for electrophilic substitution during the cyclization process. niif.hu This regioselective formylation provides a direct and efficient route to the versatile this compound-3-carbaldehyde intermediate. researchgate.netresearchgate.net

Role of N-(pyridin-2-yl)acetamides as Starting Materials

A versatile and widely employed method for the synthesis of this compound and its substituted analogs is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides. tsijournals.comtsijournals.comresearchgate.netekb.egresearchgate.netkashanu.ac.irniif.huresearchgate.netresearchgate.netresearchgate.neteurjchem.comekb.eg This reaction typically involves treating the substituted N-(pyridin-2-yl)acetamide with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). tsijournals.comtsijournals.comresearchgate.netekb.egresearchgate.netkashanu.ac.irniif.huresearchgate.netresearchgate.netekb.eg The reaction proceeds through an electrophilic cyclization, where the Vilsmeier reagent acts as both a formylating and a chlorinating agent, leading to the formation of the this compound ring system. tsijournals.comtsijournals.comresearchgate.netniif.huresearchgate.netresearchgate.netekb.eg

The efficiency of the cyclization can be influenced by the nature of the substituents on the pyridine ring of the starting N-(pyridin-2-yl)acetamide. tsijournals.comtsijournals.comresearchgate.net For instance, the presence of electron-donating groups at the meta position of the pyridine ring has been reported to facilitate the cyclization process. tsijournals.comtsijournals.comresearchgate.net The reaction conditions, such as temperature and reaction time, can also be optimized to improve the yields of the desired this compound derivatives. tsijournals.com For example, the Vilsmeier cyclization of N-(pyridin-2-yl)acetamide can be carried out by adding POCl₃ to the substrate in DMF at a low temperature (0-5 °C) and then heating the mixture to around 90 °C. niif.hu

This synthetic route provides a straightforward and efficient pathway to various this compound-3-carbaldehydes, which are valuable intermediates for further chemical modifications. tsijournals.comtsijournals.comresearchgate.netekb.egresearchgate.net

Derivatization Strategies of this compound

The chlorine atom at the C-2 position of the 1,8-naphthyridine ring is susceptible to nucleophilic substitution, making it a key site for introducing a wide range of functional groups. This allows for the synthesis of a diverse library of 1,8-naphthyridine derivatives with varied chemical properties.

Nucleophilic Substitution at the C-2 Position

Palladium-catalyzed amidation reactions, such as the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of C-N bonds at the C-2 position of this compound. acs.orgacs.orgnih.govtue.nl This method allows for the coupling of 2-chloro-1,8-naphthyridines with primary amides, leading to the synthesis of 2-amido-1,8-naphthyridine derivatives. acs.orgacs.orgnih.govtue.nl

A common catalytic system for this transformation involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a suitable ligand, like Xantphos, and a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). acs.orgacs.orgnih.gov The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) at reflux temperatures. acs.orgacs.org This methodology has been successfully applied to both this compound and 2,7-dichloro-1,8-naphthyridine, affording mono- and di-amido products with good functional group tolerance and in moderate to high yields (50-90%). acs.orgacs.orgnih.gov The choice of base can be crucial; for instance, using a weak base like K₂CO₃ allows for the incorporation of a variety of functional groups. acs.orgacs.org

Reactant 1Reactant 2Catalyst/LigandBaseSolventProductYield (%)
7-Acetamido-2-chloro-1,8-naphthyridineDodecanamidePd(OAc)₂/XantphosK₂CO₃1,4-Dioxane7-Acetamido-2-(dodecanamido)-1,8-naphthyridine65
7-(2-Ethyl)hexanamido-2-chloro-1,8-naphthyridineDodecanamidePd(OAc)₂/XantphosK₂CO₃1,4-Dioxane7-(2-Ethyl)hexanamido-2-(dodecanamido)-1,8-naphthyridine75
2,7-Dichloro-1,8-naphthyridineDodecanamidePd₂(dba)₃/XantphosCs₂CO₃1,4-Dioxane2,7-Bis(dodecanamido)-1,8-naphthyridine85

The chloro group at the C-2 position of 2-chloro-1,8-naphthyridines can be readily displaced by hydrazine hydrate to form the corresponding 2-hydrazinyl-1,8-naphthyridine (B13676080) derivatives. pnrjournal.comispub.com This reaction is a classical nucleophilic aromatic substitution.

The reaction is typically carried out by refluxing the this compound derivative with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). pnrjournal.comispub.com In some cases, the reaction can be performed at room temperature with stirring. tsijournals.com For instance, this compound-3-carbaldehyde can be condensed with hydrazine hydrate in methanol (B129727) at room temperature in the presence of sodium acetate to yield the corresponding hydrazone. tsijournals.comresearchgate.net Similarly, 2-chloro-1,8-naphthyridin-3-carboxylic acid reacts with hydrazine hydrate in refluxing ethanol to produce 2-hydrazido-1,8-naphthyridin-3-carboxylic acid. ispub.com Microwave irradiation has also been employed to accelerate the synthesis of 2-hydrazinyl-1,8-naphthyridines from their chloro precursors. pnrjournal.com

The conversion of 2-chloro-1,8-naphthyridines to their corresponding 2-mercapto derivatives (or the tautomeric thiones) can be achieved through a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S). tsijournals.comtsijournals.comresearchgate.netresearchgate.netresearchgate.neteurjchem.com

This transformation is typically performed by reacting the this compound derivative with sodium sulfide in a polar aprotic solvent like dimethylformamide (DMF). tsijournals.comtsijournals.comresearchgate.netresearchgate.netresearchgate.neteurjchem.com The reaction yields the corresponding 1,8-naphthyridine-2-thiol or its tautomeric 1,8-naphthyridin-2(1H)-thione. For example, this compound-3-carbaldehyde reacts with sodium sulfide in DMF to produce 2-mercapto-1,8-naphthyridine-3-carbaldehyde. tsijournals.comtsijournals.comresearchgate.netresearchgate.neteurjchem.com

The chlorine atom at the C-2 position of this compound can be displaced by cyclic secondary amines like morpholine (B109124). kashanu.ac.ir This nucleophilic aromatic substitution reaction provides a direct route to 2-(morpholin-4-yl)-1,8-naphthyridine derivatives.

The reaction is generally carried out by heating this compound with morpholine, often in a solvent like DMF. kashanu.ac.irsci-hub.se For example, the reaction of 2-chloro-3-formyl-1,8-naphthyridine with morpholine at 90-100 °C results in the formation of 2-morpholino-3-formyl-1,8-naphthyridine. kashanu.ac.ir

Reactions Involving the C-3 Carbaldehyde Group

The carbaldehyde group at the C-3 position of the this compound scaffold serves as a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions include condensations, cyclizations, and transformations into other functional groups, which are pivotal for developing new compounds with potential applications.

Claisen-Schmidt Condensation to yield Chalcones

The Claisen-Schmidt condensation is a well-established method for the formation of chalcones, which are α,β-unsaturated ketones. In the context of this compound chemistry, the reaction of this compound-3-carbaldehyde with various acetophenones in the presence of a base affords the corresponding chalcone (B49325) derivatives.

One common approach involves the reaction of this compound-3-carbaldehyde with acetophenone (B1666503), p-hydroxy acetophenone, pyridine-3-acetyl, furan-2-acetyl, or indole-2-acetyl. researchgate.netekb.eg This condensation is typically carried out using ethanolic sodium hydroxide (B78521) as the catalyst. researchgate.netekb.eg The resulting chalcones can be further modified, for instance, through bromination to yield dibromide derivatives. researchgate.net

An alternative catalytic system for this transformation utilizes nano silicon dioxide imidazolidin sulfite (B76179) propyl silyl (B83357) trifluoroacetate. kashanu.ac.irresearchgate.netkashanu.ac.ir For example, the reaction of 2-morpholine-3-formyl-1,8-naphthyridine with p-aminoacetophenone can be efficiently catalyzed by this nano-catalyst under solvent-free conditions at 100°C to produce the corresponding chalcone. kashanu.ac.irkashanu.ac.ir

The synthesis of these chalcones is a key step in the development of more complex molecular architectures. The general reaction scheme for the Claisen-Schmidt condensation is depicted below:

Scheme 1: Claisen-Schmidt condensation of this compound-3-carbaldehyde with acetophenones.

R can be a variety of aryl or heteroaryl groups.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
This compound-3-carbaldehydeAcetophenoneEthanolic NaOH(E)-1-phenyl-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one researchgate.net
This compound-3-carbaldehydep-Hydroxy acetophenoneEthanolic NaOH(E)-1-(4-hydroxyphenyl)-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one researchgate.net
This compound-3-carbaldehydePyridine-3-acetylEthanolic NaOH(E)-1-(pyridin-3-yl)-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one researchgate.net
This compound-3-carbaldehydeFuran-2-acetylEthanolic NaOH(E)-1-(furan-2-yl)-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one researchgate.net
This compound-3-carbaldehydeIndole-2-acetylEthanolic NaOH(E)-1-(1H-indol-2-yl)-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one researchgate.net
2-Morpholino-3-formyl-1,8-naphthyridinep-AminoacetophenoneNano silicon dioxide imidazolidin sulfite propyl silyl trifluoroacetate, 100°C(E)-3-(2-morpholino-1,8-naphthyridin-3-yl)-1-(4-aminophenyl)prop-2-en-1-one kashanu.ac.irkashanu.ac.ir
Cyclization to Tetrazolo Naphthyridines with Sodium Azide

The reaction of this compound derivatives with sodium azide is a key method for the synthesis of fused tetrazole systems. Specifically, this compound-3-carbaldehyde undergoes cyclization with sodium azide to yield tetrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.naphthyridine-4-carbaldehyde. tsijournals.comresearchgate.nettsijournals.comscholarscentral.com This transformation proceeds through an unstable 2-azido intermediate, which then undergoes intramolecular cyclization. tsijournals.comresearchgate.nettsijournals.com

The reaction conditions for this cyclization can vary. One reported method involves treating the this compound-3-carbaldehyde with sodium azide in ethanol. tsijournals.comresearchgate.nettsijournals.comscholarscentral.com Another approach utilizes glacial acetic acid as the solvent, sometimes in combination with microwave irradiation to enhance reaction efficiency, particularly for the synthesis of 4-aryl-tetrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.naphthyridines from the corresponding 3-aryl-2-chloro-1,8-naphthyridines. researchgate.netresearchgate.net

The formation of the tetrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.naphthyridine ring system represents a significant structural modification, leading to a class of compounds with distinct chemical properties.

Scheme 2: Cyclization of this compound-3-carbaldehyde with sodium azide.

R can be a hydrogen atom or various aryl groups.

Starting MaterialReagentSolvent/ConditionsProductReference
This compound-3-carbaldehydeSodium azideEthanolTetrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.naphthyridine-4-carbaldehyde tsijournals.comresearchgate.nettsijournals.comscholarscentral.com
3-Aryl-2-chloro-1,8-naphthyridinesSodium azideGlacial acetic acid, microwave irradiation4-Aryl-tetrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.naphthyridines researchgate.netresearchgate.net
3-Aryl-2-chloro-1,8-naphthyridinesSodium azideGlacial acetic acidTetrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.naphthyridines
Transformation to Alkoxy Carbonyls

The formyl group of this compound-3-carbaldehyde can be readily transformed into an alkoxy carbonyl group. This conversion is typically achieved through an oxidative esterification process. A reported method for this transformation involves the use of N-iodosuccinimide (NIS) and potassium carbonate (K2CO3) in an alcoholic solvent. eurjchem.comcore.ac.uk The choice of alcohol determines the nature of the resulting ester (e.g., methanol for a methoxy (B1213986) carbonyl group).

This reaction provides a convenient route to 3-alkoxy carbonyl-1,8-naphthyridine derivatives, which are valuable intermediates for further synthetic manipulations. For instance, the resulting ester can be converted into the corresponding acid hydrazide by treatment with hydrazine hydrate. researchgate.net This acid hydrazide serves as a key precursor for the synthesis of various heterocyclic systems.

Scheme 3: Transformation of this compound-3-carbaldehyde to alkoxy carbonyls.

R represents an alkyl group from the alcohol used.

Starting MaterialReagentsSolventProductReference
2-Chloro-3-formyl-1,8-naphthyridineNIS, K2CO3Alcohol3-Alkoxy carbonyl-1,8-naphthyridine eurjchem.comcore.ac.uk
2-Chloro-3-formyl-1,8-naphthyridineNIS, K2CO3Methanol2-Chloro-3-methoxy carbonyl-1,8-naphthyridine researchgate.net
Formation of Azetidine (B1206935) Derivatives

The synthesis of azetidine rings fused to or substituted on the 1,8-naphthyridine core represents an important area of synthetic exploration. One notable method involves the reaction of Schiff bases derived from this compound-3-carbaldehyde.

Specifically, the Schiff base formed from the condensation of this compound-3-carbaldehyde and a substituted phenylhydrazine (B124118) can undergo a [2+2] cycloaddition reaction with a suitable ketene (B1206846) equivalent. For example, the reaction of the appropriate Schiff base with chloroacetyl chloride in the presence of a base can yield 3-chloro-4-(2-chloro-1,8-naphthyridin-3-yl)-1-(substituted-phenylamino)azetidin-2-ones. eurjchem.comresearchgate.net

This reaction provides a pathway to novel and complex heterocyclic systems incorporating the strained four-membered azetidine ring.

Scheme 4: Formation of azetidine derivatives from this compound-3-carbaldehyde.

Ar represents a substituted phenyl group.

Reactant 1Reactant 2ProductReference
Schiff base of this compound-3-carbaldehyde and phenylhydrazineChloroacetyl chloride3-Chloro-4-(2-chloro-1,8-naphthyridin-3-yl)-1-(phenylamino)azetidin-2-one eurjchem.comresearchgate.net
Schiff base of this compound-3-carbaldehyde and (4-nitrophenyl)hydrazineChloroacetyl chloride3-Chloro-4-(2-chloro-1,8-naphthyridin-3-yl)-1-((4-nitrophenyl)amino)-azetidin-2-one eurjchem.comresearchgate.net
Schiff base of this compound-3-carbaldehyde and (2,4-dinitrophenyl)hydrazineChloroacetyl chloride3-Chloro-4-(2-chloro-1,8-naphthyridin-3-yl)-1-((2,4-dinitrophenyl)amino)-azetidin-2-one eurjchem.comresearchgate.net
Synthesis of Oxadiazole, Thiadiazole, and Triazole Derivatives

The C-3 carbaldehyde group of this compound is a key starting point for the synthesis of various five-membered heterocyclic rings such as oxadiazoles (B1248032), thiadiazoles, and triazoles. These syntheses often proceed through a common intermediate, the acid hydrazide, which is obtained from the corresponding ester.

The general strategy involves the oxidation of 2-chloro-3-formyl-1,8-naphthyridine to a methyl ester, followed by reaction with hydrazine hydrate to form this compound-3-carbohydrazide. researchgate.netniif.hu This hydrazide is a versatile precursor for the construction of the desired heterocycles.

Oxadiazoles: 2-Chloro-3-[2-(1,3,4-oxadiazol-5-thiol)]-1,8-naphthyridine can be synthesized from the acid hydrazide by reaction with carbon disulfide in a basic medium. researchgate.net Alternatively, treatment of the acid hydrazide with formic acid followed by oxidation with lead(IV) oxide (PbO2) can yield 2-chloro-3-[2-(1,3,4-oxadiazole)]-1,8-naphthyridine. researchgate.net The reaction of the acid hydrazide with an appropriate aldehyde to form a hydrazone, followed by oxidative cyclization with PbO2, also leads to substituted 1,3,4-oxadiazoles. researchgate.net Another route involves the reaction of thiosemicarbazide (B42300) derived from the acid hydrazide with mercuric oxide. niif.hu

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved from the thiosemicarbazide intermediate. For example, treatment of the thiosemicarbazide with a suitable reagent can induce cyclization to the thiadiazole ring.

Triazoles: 1,2,4-Triazole derivatives can also be synthesized from the thiosemicarbazide precursor. niif.hu

These synthetic routes highlight the utility of the C-3 carbaldehyde group as a gateway to a wide array of heterocyclic systems fused to the 1,8-naphthyridine core.

Starting MaterialReagentsProductReference
This compound-3-carbohydrazideCarbon disulfide, base2-Chloro-3-[2-(1,3,4-oxadiazol-5-thiol)]-1,8-naphthyridine researchgate.net
This compound-3-carbohydrazideFormic acid, then PbO22-Chloro-3-[2-(1,3,4-oxadiazole)]-1,8-naphthyridine researchgate.net
Hydrazone of this compound-3-carbohydrazidePbO2Substituted 1,3,4-oxadiazole (B1194373) derivative researchgate.net
Thiosemicarbazide of this compoundMercuric oxide1,3,4-Oxadiazole derivative niif.hu

Synthesis of This compound-3-carbonitrile (B1352722) Analogues

The synthesis of this compound-3-carbonitrile is a key step in the development of various analogues of this scaffold. A common synthetic route starts from 2-aminonicotinaldehyde.

The initial step involves the condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate. rsc.org This reaction, often catalyzed by a base like piperidine, leads to the formation of 2-hydroxy-1,8-naphthyridine-3-carbonitrile. rsc.org This intermediate is then subjected to a chlorination reaction to introduce the chlorine atom at the C-2 position.

The chlorination is typically carried out using a standard chlorinating agent such as phosphorus oxychloride (POCl3). ispub.com This reaction converts the hydroxyl group into a chloro group, yielding the desired this compound-3-carbonitrile. rsc.orgispub.com This carbonitrile derivative is a versatile intermediate that can be further modified, for example, by nucleophilic substitution of the chloro group or by reactions involving the nitrile functionality.

Scheme 5: Synthesis of this compound-3-carbonitrile.

StepStarting MaterialReagentsIntermediate/ProductReference
12-AminonicotinaldehydeEthyl cyanoacetate, piperidine2-Hydroxy-1,8-naphthyridine-3-carbonitrile rsc.org
22-Hydroxy-1,8-naphthyridine-3-carbonitrilePhosphorus oxychloride (POCl3)This compound-3-carbonitrile rsc.orgispub.com

Introduction of Halogen and Other Substituents (e.g., Iodochalcones, Dibromides)

The functionalization of the this compound scaffold often begins with the synthesis of this compound-3-carbaldehyde. This key intermediate is typically prepared from N-(pyridin-2-yl) acetamide through a Vilsmeier-Haack cyclization using phosphorus oxychloride and dimethylformamide. researchgate.netresearchgate.nettsijournals.com Once formed, this carbaldehyde serves as a versatile precursor for introducing further substituents.

One common strategy involves the Claisen-Schmidt condensation of this compound-3-carbaldehyde with various acetophenones in the presence of a base like ethanolic sodium hydroxide. This reaction yields a series of chalcones (2a-e), which are α,β-unsaturated ketones. researchgate.net These chalcones are valuable intermediates for further halogenation.

Iodochalcones: The introduction of iodine can be achieved by treating the chalcones with dimethyl sulfoxide (B87167) (DMSO) in the presence of iodine crystals. This reaction leads to the formation of the corresponding iodochalcones (3a-e). researchgate.net This method provides a direct route to incorporate an iodine atom into the chalcone structure derived from the this compound core.

Dibromides: Alternatively, the chalcones can undergo bromination to afford dibromides. The reaction of chalcones (2a-e) with bromine results in the addition of two bromine atoms across the double bond, yielding the corresponding dibromide derivatives (4a-e). researchgate.net

Another approach to iodinated 1,8-naphthyridines involves the electrophilic cyclization of intermediates derived from 2-aminonicotinaldehyde. bakhtiniada.ruekb.eg For instance, the reaction of 2-aminonicotinaldehydes with Grignard reagents, followed by electrophilic cyclization using iodine as the electrophilic source, yields 3-iodo-2-substituted-1,8-naphthyridine derivatives. ekb.eg

Table 1: Synthesis of Halogenated Derivatives from this compound-3-carbaldehyde Chalcones researchgate.net
Starting MaterialReagentProduct TypeExample ProductYieldMelting Point (°C)
Chalcone (2a)I2/DMSOIodochalcone(E)-1-(4-aminophenyl)-3-(2-chloro-1,8-naphthyridin-3-yl)prop-2-en-1-one iodinated derivative (3a)56%210-213
Chalcone (2e)I2/DMSOIodochalcone(E)-3-(2-chloro-1,8-naphthyridin-3-yl)-1-(1H-indol-3-yl)prop-2-en-1-one iodinated derivative (3e)91%277-280
Chalcones (2a-e)Br2DibromideDibromide derivatives (4a-e)Not SpecifiedNot Specified

Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more environmentally benign methods for synthesizing 1,8-naphthyridine derivatives, including the 2-chloro substituted variants. These green chemistry approaches utilize alternative catalysts and reaction media to minimize waste and energy consumption.

Ionic Liquid-Catalyzed Reactions

Ionic liquids (ILs) have emerged as green solvents and catalysts for various organic transformations, including the Friedlander annulation, a key reaction for synthesizing the 1,8-naphthyridine core. nih.govacs.orgnih.gov The Friedlander reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

In the context of 1,8-naphthyridine synthesis, 2-aminopyridine-3-carboxaldehyde is a common starting material. Researchers have synthesized several basic ionic liquids to act as both solvent and catalyst. Among them, 1-butyl-3-methylimidazolium-imidazole ([Bmmim][Im]) has shown superior catalytic activity for the synthesis of 2,3-disubstituted-1,8-naphthyridines. nih.govacs.org The reaction conditions, such as temperature and catalyst loading, have been optimized to improve yields. For instance, using [Bmmim][Im] as a catalyst for the reaction between 2-amino-3-pyridinecarboxaldehyde (B47744) and 2-phenylacetophenone at 50 °C for 24 hours resulted in a high yield of 2,3-diphenyl-1,8-naphthyridine. acs.org A significant advantage of this method is the easy recovery and reusability of the ionic liquid. nih.gov

Another green approach utilizes choline (B1196258) hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a catalyst for the Friedlander reaction in water. acs.org This marks a significant advancement, as it is the first reported synthesis of 1,8-naphthyridines in an aqueous medium. The reaction of 2-aminonicotinaldehyde with various active methylene (B1212753) carbonyl compounds proceeds smoothly in water with a catalytic amount of ChOH, affording excellent yields (>90%) of the desired 1,8-naphthyridine products. acs.org

Table 2: Ionic Liquid-Catalyzed Synthesis of 1,8-Naphthyridine Derivatives acs.org
Ionic Liquid CatalystSubstratesProductTemperature (°C)Time (h)Yield (%)
[Bmmim][Im]2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone2,3-diphenyl-1,8-naphthyridine502498
[Bmmim][OH]2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone2,3-diphenyl-1,8-naphthyridine802492
[Bmmim][OAc]2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone2,3-diphenyl-1,8-naphthyridine802485
Choline Hydroxide/H2O2-aminonicotinaldehyde, Acetone2-methyl-1,8-naphthyridine50698

Nanomaterial-Catalyzed Reactions (e.g., SiO2 nanoparticles)

Nanomaterials are increasingly used as heterogeneous catalysts in organic synthesis due to their high surface area and unique catalytic properties. In the synthesis of this compound derivatives, silica (B1680970) (SiO₂) nanoparticles have proven to be effective catalysts. kashanu.ac.irkashanu.ac.ir

Specifically, SiO₂ nanoparticles have been employed to catalyze the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide to produce this compound-3-carbaldehyde. kashanu.ac.irsid.ir Furthermore, a functionalized nano silicon dioxide catalyst, Nano silicon dioxide imidazolidin sulfite propyl silyl trifloroacetate (NSRISC), has been used to catalyze the Claisen-Schmidt condensation. kashanu.ac.irkashanu.ac.ir This reaction, which forms chalcones from 2-morpholino-3-formyl-1,8-naphthyridine (a derivative of the target compound) and p-aminoacetophenone, can be performed under solvent-free conditions at 100°C, highlighting its green credentials. The catalyst consists of homogenous spherical SiO₂ nanoparticles with an average particle size of around 28 nm. kashanu.ac.irkashanu.ac.ir

The use of these nanomaterials as heterogeneous catalysts simplifies the work-up procedure, as the catalyst can be easily separated from the reaction mixture and potentially reused, contributing to a more sustainable synthetic process.

Table 3: Nanomaterial-Catalyzed Synthesis of 1,8-Naphthyridine Derivatives kashanu.ac.irkashanu.ac.ir
ReactionCatalystStarting MaterialsProductConditionsYield (%)
Vilsmeier-Haack CyclizationSiO2 nanoparticlesN-(pyridin-2-yl)acetamideThis compound-3-carbaaldehydeVilsmeier-Haack reagentsNot Specified
Claisen-Schmidt CondensationNano silicon dioxide imidazolidin sulfite propyl silyl trifloroacetate (NSRISC)2-morpholino-3-formyl-1,8-naphthyridine, p-aminoacetophenoneE-3-(2-morpholino-1,8-naphthyridine-3-yl)-1-(4-aminophenyl) prop-2-en-1-one100°C, Solvent-free70

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 1,8 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-chloro-1,8-naphthyridine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the molecular framework.

Proton NMR (¹H NMR) Spectral Analysis

Proton NMR spectra of this compound derivatives are characterized by distinct signals for the aromatic protons on the naphthyridine core. For the parent compound, this compound, the protons on the pyridine (B92270) rings exhibit characteristic chemical shifts and coupling patterns.

In derivatives such as 2-chloro-3-formyl-1,8-naphthyridine, the presence of the formyl group (-CHO) introduces a singlet peak for the aldehydic proton, typically observed at a downfield chemical shift around 10.45 ppm. kashanu.ac.ir The protons on the naphthyridine ring also show predictable shifts; for instance, in one study, the C-4 proton appeared as a singlet at δ 7.86, the C-6 proton as a triplet at δ 7.31, the C-5 proton as a doublet at δ 7.48, and the C-7 proton as a doublet at δ 8.49. niif.hu Another analysis of a similar compound, 2-morpholino-3-formyl-1,8-naphthyridine, showed the C-4 proton as a singlet at δ 6.57-6.65, the C-5 proton as a doublet at δ 7.95-7.93, the C-6 proton as a doublet at δ 7.02-7.04, and the C-7 proton as a doublet at δ 8.63-8.62. kashanu.ac.irkashanu.ac.ir

The introduction of other substituents further influences the ¹H NMR spectrum. For example, in 2-chloro-3-methoxycarbonyl-1,8-naphthyridine, a singlet for the methoxy (B1213986) protons appears at δ 4.3. niif.hu In chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine, the α and β protons of the enone system typically appear as doublets. kashanu.ac.irresearchgate.netresearchgate.net

Interactive Data Table: ¹H NMR Spectral Data for this compound Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-Chloro-3-formyl-1,8-naphthyridineDMSOC-4-H7.86s- niif.hu
C-5-H7.48d- niif.hu
C-6-H7.31t- niif.hu
C-7-H8.49d- niif.hu
CHO9.83s- niif.hu
2-Chloro-3-methoxycarbonyl-1,8-naphthyridine-C-4-H7.92s- niif.hu
C-5-H7.42d- niif.hu
C-6-H7.27t- niif.hu
C-7-H8.38d- niif.hu
OCH₃4.3s- niif.hu
2-[¹⁵N]amino-7-methyl-1,8-naphthyridineCDCl₃-7.83d3.8 rsc.org
-7.82d3.8 rsc.org
-7.11d8.0 rsc.org
-6.74d8.0 rsc.org
NH₂5.01d86.9 rsc.org
CH₃2.69s- rsc.org
2-morpholino-3-formyl-1,8-naphthyridineDMSO-d6C-4-H6.57-6.65s- kashanu.ac.irkashanu.ac.ir
C-5-H7.95-7.93d- kashanu.ac.irkashanu.ac.ir
C-6-H7.02-7.04d- kashanu.ac.irkashanu.ac.ir
C-7-H8.63-8.62d- kashanu.ac.irkashanu.ac.ir
CHO10.19s- kashanu.ac.irkashanu.ac.ir
CH₂ (morpholine)3.75-3.82, 3.88-3.98t- kashanu.ac.irkashanu.ac.ir

Carbon-13 NMR (¹³C NMR) Spectral Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms are indicative of their electronic environment. For the parent 1,8-naphthyridine (B1210474), the carbon signals have been assigned. chemicalbook.com

In substituted derivatives, the signals are shifted accordingly. For instance, in 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine, the carbon signals are observed at δ 162.2, 159.3, 159.2, 156.2, 138.0, 136.1, 118.9, 115.3, 111.3, 111.2, and 25.4. rsc.org In more complex derivatives like 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, the carbonyl carbon of the amide group appears around δ 168.13-168.66. rasayanjournal.co.in

Interactive Data Table: ¹³C NMR Spectral Data for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm)Reference
2-[¹⁵N]amino-7-methyl-1,8-naphthyridineCDCl₃162.2, 159.3, 159.2, 156.2, 138.0, 136.1, 118.9, 115.3, 111.3, 111.2, 25.4 rsc.org
2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamideDMSO-d642.83 (CH₂), 121.69, 122.68, 128.37, 129.03, 129.20, 129.34, 132.95, 137.12, 137.49, 153.06, 153.51, 157.27, 165.46 (carbonyl) rasayanjournal.co.in
6-Chloro-11-methyl-10H-dibenzo[b,g]naphtho[1,2,3-de] niif.hunaphthyridineCDCl₃18.9, 122.3, 123.0, 123.4, 123.8, 123.9, 125.1, 125.6, 126.4, 126.9, 127.2, 127.8, 128.1, 128.7, 129.3, 129.8, 131.4, 131.8, 132.5, 132.8, 133.6, 143.8, 144.8, 154.0 arkat-usa.org
6,13-Dichloro-10H-dibenzo[b,g]naphtho[1,2,3-de] niif.hunaphthyridineCDCl₃122.4, 123.1, 123.2, 123.9, 124.3, 124.8, 125.7, 126.0, 126.5, 127.1, 127.6, 128.2, 128.6, 129.3, 129.9, 130.8, 131.4, 131.7, 132.3, 133.1, 142.6, 144.5, 153.6 arkat-usa.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. The C-Cl stretching vibration is a key feature, although it can sometimes be difficult to assign definitively.

In 2-chloro-3-formyl-1,8-naphthyridine, a strong absorption band corresponding to the aldehyde carbonyl (C=O) group is observed around 1705 cm⁻¹. niif.hu When this is converted to an ester, as in 2-chloro-3-methoxycarbonyl-1,8-naphthyridine, the carbonyl absorption shifts to approximately 1732 cm⁻¹. niif.hu Chalcone derivatives synthesized from 2-chloro-3-formyl-1,8-naphthyridine show characteristic C=C stretching bands around 1600 cm⁻¹ and carbonyl group absorptions. researchgate.net For instance, one such chalcone exhibited a C=C absorption at 1605 cm⁻¹ and a carbonyl absorption at 1685 cm⁻¹. researchgate.net

Other functional groups also give rise to characteristic IR bands. For example, in compounds containing an NH group, a stretching band is typically seen between 3252 and 3380 cm⁻¹. niif.hu The C=N linkage in the naphthyridine ring and in other moieties like oxadiazoles (B1248032) also shows distinct absorption bands. niif.hu

Interactive Data Table: IR Spectral Data for this compound Derivatives

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)Reference
2-Chloro-3-formyl-1,8-naphthyridineC=O (aldehyde)1705 niif.hu
2-Chloro-3-methoxycarbonyl-1,8-naphthyridineC=O (ester)1732 niif.hu
2-chloro-N-formyl-1,8-naphthyridine-3-carbohydrazideC=O1715, 1653 niif.hu
C=N1585 niif.hu
NH3380, 3315 niif.hu
C-H (aldehyde)2815 niif.hu
Chalcone derivative of 2-chloro-3-formyl-1,8-naphthyridineC=C1605 researchgate.net
C=O1685 researchgate.net
3-(2-chloro-3-quinolyl)acrylic acidC=O1690
C-Cl1030
OH3400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound derivatives, which helps in confirming their structure. The molecular ion peak (M+) is a key piece of information. Due to the presence of chlorine, an isotopic peak (M+2) with approximately one-third the intensity of the M+ peak is expected, which is a characteristic signature.

For example, in the mass spectrum of 3-(2-chloro-3-quinolyl)acrylic acid, the molecular ion peak appears at m/z 233 (M+) along with an M+2 peak at m/z 235. Similarly, for 6-chloro-10H-dibenzo[b,g]naphtho[1,2,3-de] niif.hunaphthyridine, the molecular ion peak is observed at m/z 366 with a corresponding M+2 peak at 368. arkat-usa.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. For 2-[¹⁵N]amino-7-methyl-1,8-naphthyridine, the calculated m/z for [M+H]⁺ was 161.0840, and the found value was 161.0837, which is in excellent agreement. rsc.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula and to confirm the purity of the synthesized this compound derivatives. The experimentally found percentages are compared with the theoretically calculated values for the proposed molecular formula. Generally, the experimental values are expected to be within ±0.4% of the theoretical values. researchgate.nettsijournals.com

For instance, for 6-chloro-11-methyl-10H-dibenzo[b,g]naphtho[1,2,3-de] niif.hunaphthyridine (C₂₄H₁₅ClN₂), the calculated elemental composition was C, 78.51%; H, 4.12%; N, 7.63%. The found values were C, 78.59%; H, 4.21%; N, 7.72%, which are in close agreement. arkat-usa.org Similarly, for 6,13-dichloro-10H-dibenzo[b,g]naphtho[1,2,3-de] niif.hunaphthyridine, the calculated and found values were also consistent. arkat-usa.org

X-ray Crystallography for Solid-State Structure Determination

In the case of 2-amino-7-chloro-1,8-naphthyridine, X-ray crystallography showed that intermolecular N—H···N hydrogen bonds lead to the formation of a dimer structure. These dimers are further organized into a one-dimensional chain through π–π stacking interactions. researchgate.net This detailed structural information is invaluable for understanding the intermolecular forces that govern the properties of these compounds in the solid state.

Computational Chemistry and Theoretical Studies on 2 Chloro 1,8 Naphthyridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-chloro-1,8-naphthyridine derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

Research has shown that 1,8-naphthyridine (B1210474) derivatives can act as inhibitors of DNA gyrase and topoisomerase, crucial bacterial enzymes. mdpi.com Docking studies on 1,8-naphthyridine-3-carboxylic acid derivatives revealed that these compounds could act as covalent crosslinkers on the DNA gyrase B subunit of Salmonella typhi. semanticscholar.org The presence of a chlorine substituent on the molecule has been noted to be significant, with chloro-substituted compounds often displaying the most potent activity against tested microorganisms. semanticscholar.org

In other studies, derivatives of this compound have been investigated as potential antimicrobial agents through different mechanisms. Molecular docking simulations of 1,8-naphthyridine sulfonamides, synthesized from a 2-amino-5-chloro-1,8-naphthyridine (B12284939) precursor, indicated a possible inhibitory action against the MepA efflux pump in Staphylococcus aureus, a mechanism of bacterial resistance. nih.gov Furthermore, docking studies were employed to understand the interaction of 1,8-naphthyridine derivatives with the H1 receptor, guiding the synthesis of new compounds with potential antihistaminic activity. nih.gov The synthesis of various 2-methoxy-3-aryl-1,8-naphthyridines, derived from the 2-chloro analogue, was also supported by molecular docking to explore their biological potential. doaj.org

Derivative ClassBiological TargetKey Findings from DockingReference
1,8-Naphthyridine-3-carboxylic acidsDNA Gyrase B (S. typhi)Compounds act as covalent crosslinkers; chloro-substituted derivatives showed high activity. semanticscholar.org
1,8-Naphthyridine sulfonamidesMepA Efflux Pump (S. aureus)Demonstrated favorable interactions, suggesting a role as efflux pump inhibitors. nih.gov
1,8-Naphthyridine-3-carboxylic acid derivativesH1 ReceptorHelped understand the binding mode and molecular interactions within the active site. nih.gov
General 1,8-Naphthyridine derivativesDNA Gyrase / TopoisomeraseIn silico studies confirmed the inhibitory potential of the scaffold against these enzymes. mdpi.com

Molecular Dynamics (MD) Simulations to Assess Stability and Conformational Changes

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex and conformational changes over time in a simulated physiological environment.

MD simulations have been performed on derivatives of this compound to validate docking results and understand the dynamic behavior of the ligand-receptor complex. For instance, after synthesizing chalcone (B49325) derivatives from this compound carbaldehyde, MD simulations were used to suggest the potential of the molecules and the stability of their complex with a target protein. researchgate.net In another extensive study, a 100-nanosecond MD simulation was conducted on a highly active anti-mycobacterial 1,8-naphthyridine-3-carbonitrile (B1524053) analogue. nih.gov This simulation was crucial for investigating the stability, conformation, and intermolecular interactions of the compound within the target protein's active site. nih.gov Similarly, MD simulations of other 1,8-naphthyridine analogues helped to visualize the behavior of the protein-ligand complex at the binding site. rsc.org

These simulations can reveal critical information, such as the persistence of key hydrogen bonds, the role of water molecules in the binding pocket, and the flexibility of both the ligand and the protein, which are essential for a comprehensive understanding of the binding mechanism.

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules and elucidating reaction mechanisms at the atomic level. Several groups have applied these methods to the 1,8-naphthyridine system. sci-hub.se

These calculations have been successfully used to propose a plausible reaction mechanism for the Friedlander synthesis of 1,8-naphthyridine derivatives, a common synthetic route. acs.org By mapping the energy landscape of the reaction, researchers can understand the role of catalysts and optimize reaction conditions. acs.org

Furthermore, quantum calculations are used to determine key electronic properties that govern a molecule's reactivity and behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. These theoretical calculations have been correlated with various chemical and physical properties of naphthyridines, including their UV spectra. sci-hub.se Such studies have also been applied to 1,8-naphthyridine derivatives to understand their potential as corrosion inhibitors for steel. researchgate.net

Computational MethodApplication to 1,8-NaphthyridinesKey Insights GainedReference
Quantum Chemical CalculationsElucidation of Friedlander reaction mechanismProposed a plausible mechanism and highlighted the role of the catalyst. acs.org
Density Functional Theory (DFT)Calculation of electronic propertiesDetermined HOMO-LUMO energy gaps to correlate with molecular reactivity and stability.
Quantum MechanicsCorrelation with physical propertiesCorrelated calculated results with UV spectra and other physical data. sci-hub.se

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before significant resources are invested in synthesizing and testing new compounds, in silico methods are used to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This early-stage screening helps to identify candidates with favorable pharmacokinetic profiles and avoid those likely to fail in later development stages.

For derivatives of this compound, ADMET prediction is a standard step in the design process. nih.govijpba.info These predictions are often based on established models and criteria, such as Lipinski's "Rule of Five," which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. acs.org

Studies on various 1,8-naphthyridine series, including those derived from this compound, have shown that these compounds can be designed to exhibit favorable ADMET profiles. For example, calculations for a series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds predicted good lipophilicity and high intestinal absorption, suggesting potential for oral bioavailability. researchgate.net These in silico analyses provide a critical filter, ensuring that the synthesized compounds have a higher probability of possessing the necessary properties to become effective drugs. nih.govresearchgate.net

Predicted ADMET Properties for Substituted 3-Chloro-1,8-Naphthyridine Derivatives researchgate.net
PropertyDescriptionPredicted Outcome
Lipophilicity (logP)Measures the fat-solubility of a compound.Exhibited good logP values, comparable to standard drugs.
Water Solubility (LogS)Indicates how well a compound dissolves in water.Displayed moderate water solubility values.
Intestinal AbsorptionPredicts the percentage of the drug absorbed through the gut.Predicted to have high intestinal absorption.
Oral BioavailabilityThe fraction of an administered dose that reaches systemic circulation.Expected to have good oral bioavailability based on absorption profiles.

In Silico Prediction of Biological Activities (e.g., PASS Software)

Beyond predicting pharmacokinetics, computational tools can forecast the potential biological activities of a novel compound. Software like PASS (Prediction of Activity Spectra for Substances) analyzes the structure of a molecule and predicts its likely biological activities based on structure-activity relationships derived from a large database of known compounds. researchgate.net

This approach has been applied to the 1,8-naphthyridine scaffold to guide synthetic efforts toward desired therapeutic targets. researchgate.net For instance, prior to the synthesis and biological testing of new 1,8-naphthyridine-3-carboxylic acid derivatives, PASS was used to predict their potential as antihistaminic agents. nih.gov This in silico screening provides a probable activity spectrum, helping researchers to prioritize which compounds to synthesize and test. nih.gov By identifying the most likely biological effects, from therapeutic activities to potential side effects, this predictive step enhances the efficiency of the drug discovery pipeline.

Applications and Functionalization of 2 Chloro 1,8 Naphthyridine in Materials Science and Catalysis

Development as Ligands for Metal Complexes

The unique arrangement of two nitrogen atoms in the 1,8-naphthyridine (B1210474) core makes it an exceptional scaffold for designing ligands for metal complexes. These flanking nitrogen centers allow it to function as a binucleating ligand, capable of binding two metal centers in close proximity. rsc.org This property is of great interest in the design of catalysts and functional materials where metal-metal interactions are crucial. The chlorine atom at the 2-position enhances the scaffold's utility by providing a reactive site for nucleophilic substitution, enabling the synthesis of more elaborate, unsymmetrical, and multifunctional ligands. chemrxiv.org

Coordination Chemistry and Complex Formation

The 1,8-naphthyridine framework is adept at forming stable complexes with a variety of transition metals, including ruthenium, iridium, and copper. nih.govresearchgate.net The coordination of the naphthyridine nitrogen atoms to a metal center often results in a rigid and planar structure, which is advantageous for creating well-defined molecular architectures.

A notable example of ligand synthesis starting from a related precursor is the preparation of an unsymmetrical phosphino (B1201336) pyridyl expanded pincer ligand (PNNN). chemrxiv.org This synthesis begins with 2-chloro-7-methyl-1,8-naphthyridine, highlighting the strategic importance of the chloro-substituent as a reactive handle for building complex ligand systems. chemrxiv.org The resulting PNNN ligand has been shown to coordinate with copper(I) and ruthenium(II). chemrxiv.org In the case of copper(I) chloride, the PNNN ligand forms a stable bimetallic complex, [Cu2(µ-Cl)2(PNNN)], where the two copper atoms are bridged by chloride ions and held in place by the naphthyridine-based ligand. chemrxiv.org This demonstrates the capacity of the scaffold to support bimetallic systems with controlled coordination environments. chemrxiv.org

The coordination pocket created by the 1,8-naphthyridine core can enforce specific geometries upon the metal centers, such as pseudo-octahedral arrangements, and can accommodate various bridging ligands like chloro, hydroxo, and aqua groups. rsc.orgnih.gov This control over the metal's coordination sphere is a key aspect of designing complexes for specific applications. rsc.org

ComplexMetal Center(s)Starting Ligand PrecursorKey Structural FeatureRef
[Cu2(µ-Cl)2(PNNN)]Cu(I)2-chloro-7-methyl-1,8-naphthyridineBimetallic dicopper complex with bridging chlorides chemrxiv.org
[RuCl(cymene)(PNNN)]ClRu(II)2-chloro-7-methyl-1,8-naphthyridineMonometallic ruthenium complex with κ²-N,N coordination chemrxiv.org
Dinuclear First-Row ComplexesMn, Fe, Co, Ni, Cu, Zn2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridinePseudo-octahedral geometry with bridging ligands rsc.orgnih.gov
Iridium(III) ComplexesIr(III)2‐amino‐7‐(2‐pyridinyl)‐1,8‐naphthyridine derivativeNot specified researchgate.net

Catalytic Activity of 2-Chloro-1,8-naphthyridine-Metal Complexes

The metal complexes derived from 1,8-naphthyridine ligands exhibit significant catalytic activity in various organic transformations. core.ac.uk The ability to create dinuclear complexes with open coordination sites is particularly valuable for catalyst design, as these sites can bind and activate substrates. rsc.orgnih.gov

For instance, iridium(III) complexes incorporating a 2-amino-7-(2-pyridinyl)-1,8-naphthyridine derivative, which can be synthesized from a chloro-naphthyridine precursor, have been developed as effective catalysts. researchgate.net These complexes catalyze the C-alkylation of aryl alkyl ketones using alcohols as the alkylating agent. researchgate.net In a typical reaction, acetophenone (B1666503) can be successfully alkylated with methanol (B129727) or ethanol (B145695) to produce isobutyrophenone (B147066) and butyrophenone, respectively. researchgate.net

Furthermore, the general class of 1,8-naphthyridine metal complexes, such as those with ruthenium(II), have been noted for their catalytic activity in processes like transfer hydrogenation. lookchem.com The development of novel N-heterocyclic carbene (NHC) ligands combined with a 1,8-naphthyridine backbone has also led to efficient copper- or silver-mediated catalytic cyclizations. acs.org While these examples often involve derivatives, the synthesis of these catalytically active ligands frequently relies on the reactivity of halogenated 1,8-naphthyridines as key intermediates. For example, This compound-3-carbaldehyde (B14014569) is a versatile intermediate used in the synthesis of chalcones, a process that can be facilitated by heterogeneous catalysts. researchgate.netkashanu.ac.ir

Integration into Polymeric Structures

The properties of this compound and its derivatives make them suitable for incorporation into polymeric materials to create functional composites. A key application area is in organic light-emitting diodes (OLEDs). For example, the related compound 2,4-dichloro-1,8-naphthyridine (B1592249) can be embedded into polyvinylcarbazole (PVK) matrices. In this context, the naphthyridine derivative acts as a guest molecule within the polymer host. Chelation with transition metals like iridium(III) can further enhance the photostability of these materials, leading to complexes that exhibit long-lived luminescence, a critical property for efficient OLEDs. This approach demonstrates how the unique electronic and photophysical properties of naphthyridine compounds can be harnessed within a polymer framework to develop advanced materials for electronic devices.

Role in Fluorescent Probes and Sensors

The rigid, planar structure and specific hydrogen-bonding capabilities of the 1,8-naphthyridine core make it an excellent platform for designing fluorescent probes and chemosensors. The introduction of a chloro-substituent provides a convenient point for chemical modification to tune the sensor's selectivity and signaling mechanism.

A prominent example involves a derivative, N-(7-Chloro-1,8-naphthyridin-2-yl)acetamide, which serves as a key intermediate in the synthesis of a dual fluorescent chemosensor. nih.gov This sensor was designed for the cooperative binding and detection of mercury ions (Hg²⁺) and d-fructose. nih.gov The probe's fluorescence is quenched upon binding to Hg²⁺, and this response is significantly enhanced in the presence of d-fructose, demonstrating a synergistic sensing mechanism. nih.gov

In another application, a chloro-substituted 2-amino-5,7-dimethyl-1,8-naphthyridine (ClNaph) was developed as a highly selective fluorescent binder for an orphan cytosine base in DNA duplexes. mdpi.com To create a "light-up" probe, this ClNaph unit was conjugated with thiazole (B1198619) orange (TO). The resulting ClNaph–TO conjugate exhibits a significant increase in fluorescence upon binding to its target, enabling the detection of cytosine-related mutations in DNA sequences. mdpi.com

Probe/SensorTarget Analyte(s)Sensing MechanismKey FeatureRef
ClNaph–TOOrphan Cytosine in DNAFluorescence "light-up"Conjugate of a chloro-naphthyridine derivative and thiazole orange mdpi.com
Naphthyridine-boronic acid derivativeHg²⁺ and d-fructoseFluorescence quenching ("turn-off")Dual sensor with cooperative binding from a chloro-naphthyridine precursor nih.gov

Applications in Corrosion Inhibition

Derivatives of 1,8-naphthyridine have emerged as highly effective corrosion inhibitors, particularly for protecting steel in aggressive acidic environments. acs.orgasianpubs.orgresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The nitrogen atoms in the naphthyridine rings, along with other heteroatoms in the substituents, act as adsorption centers by donating lone-pair electrons to the vacant d-orbitals of iron atoms on the steel surface. researchgate.net

Studies on N80 steel in 15% hydrochloric acid (HCl) have shown that 2-amino-4-aryl-1,8-naphthyridine-3-carbonitrile derivatives act as potent mixed-type inhibitors with a predominant cathodic effect. researchgate.net This means they inhibit both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, but have a greater effect on the latter. The inhibition efficiency was found to be dependent on the nature of the substituent on the aryl ring, with an electron-donating methoxy (B1213986) group (-OCH₃) providing the highest protection. researchgate.net

Similarly, an inhibitor synthesized from 2,3-diphenyl-1,8-naphthyridine was tested on Q235 steel in 1 M HCl. acs.orgresearchgate.net This inhibitor also behaved as a mixed-type inhibitor and achieved a remarkable inhibition efficiency of 96.95% at a concentration of 1 mM. acs.orgresearchgate.net The adsorption of these inhibitor molecules on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Inhibitor TypeRef
2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-1)N80 Steel15% HCl>90% (concentration dependent)Mixed-type (cathodic dominant) researchgate.net
2-amino-4-(4-methylphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-2)N80 Steel15% HCl>90% (concentration dependent)Mixed-type (cathodic dominant) researchgate.net
2-amino-4-(3-nitrophenyl)-1,8-naphthyridine-3-carbonitrile (ANC-3)N80 Steel15% HCl<90% (concentration dependent)Mixed-type (cathodic dominant) researchgate.net
[1,8-Nap][CETSA] (from 2,3-diphenyl-1,8-naphthyridine)Q235 Steel1 M HCl96.95% (at 1 mM)Mixed-type (cathodic dominant) acs.orgresearchgate.net

Mechanistic Investigations of Reactions Involving 2 Chloro 1,8 Naphthyridine

Detailed Reaction Pathway Analysis for Key Transformations

The transformation of 2-chloro-1,8-naphthyridine and its derivatives involves several key reaction pathways, often beginning with its synthesis. A primary route to obtaining a functionalized version of this compound, 2-chloro-3-formyl-1,8-naphthyridine, is through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamide (B32628). eurjchem.comresearchgate.net

The Vilsmeier-Haack reaction mechanism initiates with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF). wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reagent then attacks the electron-rich acetamide derivative, leading to cyclization and subsequent formylation to yield the 2-chloro-3-formyl-1,8-naphthyridine product regioselectively. eurjchem.comresearchgate.net

Once formed, the chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNA_r) . This is a cornerstone of its reactivity, enabling the introduction of various functional groups. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine. youtube.comlibretexts.orgmasterorganicchemistry.com The presence of the electronegative nitrogen atoms in the naphthyridine ring activates the C-2 position towards this type of attack, facilitating the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex before the expulsion of the chloride ion. libretexts.org

Key transformations involving this pathway include:

Thiolation: Reaction with sodium sulfide (B99878) (Na₂S) in DMF displaces the chloride to yield 2-mercapto-1,8-naphthyridine derivatives. eurjchem.com

Azide (B81097) Formation: Treatment with sodium azide (NaN₃) readily forms a 2-azido intermediate. This intermediate is often unstable and can undergo intramolecular cyclization to yield fused ring systems like tetrazolo[1,5-a] princeton.eduthieme-connect.comnaphthyridine. researchgate.net

Another significant reaction pathway involves multicomponent reactions (MCRs) , where the aldehyde group of 2-chloro-3-formyl-1,8-naphthyridine acts as an electrophile. researchgate.netrug.nl For instance, L-proline can catalyze the formation of complex heterocyclic structures. The proposed mechanism for such transformations often begins with the reversible formation of an iminium ion from the aldehyde and the amine catalyst. acs.orgdocksci.com This highly reactive iminium ion then engages with other nucleophilic components in the reaction mixture through a cascade of events, such as Knoevenagel or Michael additions, leading to the construction of intricate molecular architectures. acs.org

TransformationReagentsKey Mechanistic StepProduct Type
Vilsmeier-Haack CyclizationN-(pyridin-2-yl) acetamide, POCl₃, DMFElectrophilic aromatic substitution/cyclization2-Chloro-3-formyl-1,8-naphthyridine
Nucleophilic SubstitutionSodium sulfide (Na₂S)Addition-Elimination (SNA_r)2-Mercapto-1,8-naphthyridine
Nucleophilic Substitution / CyclizationSodium azide (NaN₃)Addition-Elimination followed by intramolecular cyclizationTetrazolo[1,5-a] princeton.eduthieme-connect.comnaphthyridine
Staudinger CycloadditionImines, Chloroacetyl chloride, Et₃N[2+2] cycloaddition of a ketene (B1206846) and an imineβ-Lactam (Azetidinone)

Kinetic Studies of this compound Reactions

Detailed quantitative kinetic studies, such as the determination of rate constants and activation energies for reactions specifically involving this compound, are not extensively documented in the reviewed literature. However, the outcomes of synthetic studies provide qualitative insights into the factors influencing reaction rates.

The rate of nucleophilic aromatic substitution is significantly influenced by the electron-withdrawing nature of the naphthyridine ring itself, which stabilizes the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the first, often rate-determining, step. masterorganicchemistry.com In multicomponent reactions, the choice of catalyst is paramount. Organocatalysts like L-proline are known to accelerate reactions by activating the substrates, for example, through the formation of more reactive iminium ions from aldehydes. researchgate.net

Reaction conditions reported for various transformations highlight the factors that implicitly govern the kinetics:

Reaction TypeStarting MaterialCatalystSolventTemperatureTime
Friedlander Synthesis2-AminonicotinaldehydeCholine (B1196258) hydroxide (B78521)WaterRoom Temp.~6 h
Friedlander Synthesis2-AminonicotinaldehydeTABOEthanol (B145695)--
Vilsmeier-Haack SynthesisN-(pyridin-2-yl) acetamide-DMF/POCl₃0-5 °C then reflux-
Azetidinone SynthesisSchiff base of 2-chloro-3-formyl-1,8-naphthyridine-Triethylamine--

This data indicates that many reactions can proceed under mild conditions, though some, like the Friedlander synthesis, can be significantly accelerated and their selectivity controlled by the choice of catalyst. ekb.eg

Stereochemical Outcomes of Reactions with this compound

When reactions of this compound derivatives lead to the formation of new stereocenters, controlling the stereochemical outcome is a significant synthetic challenge.

A notable example is the synthesis of β-lactams (azetidinones) from Schiff bases derived from 2-chloro-3-formyl-1,8-naphthyridine. eurjchem.com This transformation typically proceeds via a Staudinger [2+2] cycloaddition between an imine and a ketene, the latter generated in situ from an acyl chloride (like chloroacetyl chloride) and a base (like triethylamine). mdpi.comderpharmachemica.com This reaction can generate two new stereocenters on the azetidinone ring. The stereochemical outcome (i.e., the formation of cis or trans diastereomers) is highly dependent on the reaction conditions and the nature of the substituents on both the imine and the ketene. mdpi.com While some Staudinger reactions are highly stereoselective, affording predominantly the cis product, others can result in diastereomeric mixtures. mdpi.comresearchgate.net For example, the synthesis of 3-chloro-4-(2-chloro-1,8-naphthyridin-3-yl)-1-(phenylamino)azetidin-2-one creates two chiral centers, and the relative stereochemistry is determined during the ring-forming cycloaddition step. eurjchem.comresearchgate.net

Catalysis plays a crucial role in achieving stereocontrol in many reactions. researchgate.net In multicomponent reactions, chiral organocatalysts can induce enantioselectivity by creating a chiral environment during the key bond-forming steps, leading to the preferential formation of one enantiomer over the other. unimi.itdntb.gov.ua

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of the this compound framework is governed by principles of regioselectivity and stereoselectivity, which are often dictated by the inherent electronic properties of the scaffold and the choice of reagents and catalysts.

Regioselectivity: The substitution pattern on the 1,8-naphthyridine (B1210474) ring is highly regiocontrolled.

Synthesis: The Vilsmeier-Haack reaction to produce 2-chloro-3-formyl-1,8-naphthyridine is highly regioselective, with formylation occurring specifically at the C-3 position. eurjchem.com In contrast, the Friedlander synthesis, a common method for building the naphthyridine core from 2-aminonicotinaldehyde, can suffer from a lack of regioselectivity when unsymmetrical ketones are used, potentially leading to mixtures of 2-substituted and 2,3-disubstituted products. ekb.eg However, this issue can be overcome through the use of specific amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), which can provide the 2-substituted product with high regioselectivity (up to 96:4). princeton.eduorganic-chemistry.orgnih.govorganic-chemistry.org

Derivatization: Nucleophilic aromatic substitution on this compound is exceptionally regioselective. The reaction occurs exclusively at the C-2 position, activated by the adjacent ring nitrogen and bearing the good leaving group (Cl⁻). researchgate.net

Stereoselectivity: As discussed previously, stereoselectivity is a key consideration when creating new chiral centers.

In cycloaddition reactions like the Staudinger synthesis of β-lactams, the relative orientation of the substituents during the transition state determines the cis/trans stereochemistry of the product. mdpi.comderpharmachemica.com

In catalyst-driven multicomponent reactions, the catalyst is often the primary source of stereocontrol. Chiral catalysts can effectively orchestrate the spatial arrangement of reactants to favor the formation of a specific stereoisomer. researchgate.net This is essential for synthesizing optically active compounds from achiral precursors.

ReactionSelectivity TypeControlling FactorsOutcome
Vilsmeier-Haack SynthesisRegioselectiveInherent reactivity of the substrateFormylation at C-3 position
Friedlander SynthesisRegioselectiveCatalyst (e.g., TABO), slow addition of ketonePreferential formation of 2-substituted product
Nucleophilic SubstitutionRegioselectivePosition of leaving group and ring nitrogensSubstitution at C-2 position
Staudinger CycloadditionStereoselectiveReaction conditions, substrate structureFormation of cis and/or trans β-lactam diastereomers
Catalyzed MCRsStereoselectiveChiral catalystEnantioselective or diastereoselective product formation

Q & A

Q. Optimization Tips :

  • Use TLC to monitor reaction progress .
  • Purify via column chromatography (silica gel, petroleum ether:ethyl acetate gradients) .
  • Employ copper catalysts to enhance substitution yields in amination reactions .

How are structural and electronic properties of this compound derivatives characterized experimentally and computationally?

Q. Basic Characterization Techniques

  • X-ray crystallography : Determines bond lengths (e.g., C1–C2 = 1.739 Å) and dihedral angles (e.g., 3.08° planarity in the naphthyridine core) .
  • Spectroscopy :
    • 1H NMR (DMSO-d6): Assign peaks using coupling constants (e.g., δ 7.28 ppm for pyridine protons in compound 10b) .
    • IR : Identifies functional groups (e.g., ν 1696 cm⁻¹ for carbonyl groups) .
    • Mass spectrometry : Validates molecular weights (e.g., m/z 488 M⁺ for compound 10b) .
  • Computational methods :
    • TD-DFT/B3LYP/6-31G(d) : Predicts electronic spectra (e.g., absorption maxima within 5–10 nm of experimental data) .

What strategies address low yields in nucleophilic substitution reactions involving the chlorine substituent?

Q. Advanced Reaction Design

  • Catalytic systems : Add copper powder (11.0 equiv) to enhance amination yields from 8% to 55% .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or MeOH) for alkoxy substitutions .
  • Temperature control : Heat reactions at 100–150°C in sealed tubes to prevent volatilization of nucleophiles like ammonia .

Q. Example :

ReactionConditionsYieldReference
2-Chloro → 2-AminoCu(0), 22% 15NH3, 100°C, 24 hr55%
4-Chloro → 4-MethylaminoMeNH2 in H2O/THF, 20°C97%

How can computational methods guide the design of this compound derivatives with tailored bioactivity?

Q. Advanced In Silico Approaches

  • Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 3 enhance cytotoxicity against MCF7 cells) .
  • Molecular docking : Predict binding affinity to targets like adenosine A1 receptors (e.g., 7-chloro-4-hydroxy-2-phenyl derivatives as antagonists) .
  • TD-DFT calculations : Simulate electronic transitions to optimize fluorescence properties for probes .

Case Study : Derivatives with 4-nitro-phenyl substituents show enhanced antimicrobial activity due to increased electrophilicity .

What role do non-covalent interactions play in the solid-state packing of this compound derivatives?

Q. Advanced Crystallography

  • π-π stacking : Stabilizes crystal lattices (e.g., face-to-face interactions between naphthyridine cores with 3.4 Å spacing) .
  • Van der Waals forces : Influence melting points (>300°C for planar derivatives vs. 115–117°C for bulky substituents) .
  • Hydrogen bonding : Hydroxyl groups form intramolecular H-bonds (e.g., O–H···N in 4-hydroxy derivatives) .

How are isotopic labeling techniques applied to study this compound interactions in biological systems?

Q. Advanced NMR Applications

  • 15N-labeling : Synthesize 2-amino-15N derivatives via copper-catalyzed amination for tracking DNA binding (e.g., 15N-coupled 1H NMR signals at 7.69 ppm) .
  • Isotope effects : Resolve overlapping peaks in complexes with DNA (e.g., CGG/CGG sequence recognition) .

What are the key considerations for regioselective functionalization of this compound?

Q. Advanced Synthetic Challenges

  • Positional reactivity : Chlorine at position 2 is more reactive than position 7 due to electronic effects .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during formylation/oxidation steps .
  • Steric hindrance : Bulky substituents (e.g., phenyl groups) direct reactions to less hindered positions .

Example : Phosphoryl chloride selectively chlorinates position 2 in naphthyridinediones .

How do electronic properties of substituents influence the biological activity of this compound derivatives?

Q. Advanced Structure-Activity Analysis

  • Electron-withdrawing groups (EWGs) : Nitro (-NO2) or cyano (-CN) at position 3 enhance cytotoxicity (e.g., IC50 < 10 µM for MCF7 cells) .
  • Electron-donating groups (EDGs) : Methoxy (-OCH3) or hydroxy (-OH) improve solubility and antimicrobial potency .
  • Hybrid substituents : Fluorophenyl groups balance lipophilicity and target binding (e.g., adenosine receptor antagonists) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.